molecular formula C25H24ClN5O2 B2981276 1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899738-58-0

1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No.: B2981276
CAS No.: 899738-58-0
M. Wt: 461.95
InChI Key: IUWBBXZPNKNMIR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with substituents influencing its pharmacological and physicochemical properties. The structure includes:

  • 3,4-dimethylphenyl substituent: May enhance steric interactions and selectivity in target binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-16-5-10-20(13-17(16)2)31-22-21(14-28-31)23(32)30(15-27-22)29-24(33)25(11-3-4-12-25)18-6-8-19(26)9-7-18/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBBXZPNKNMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclopentanecarboxamide linked to a pyrazolo[3,4-d]pyrimidine moiety. The presence of chlorophenyl and dimethylphenyl groups enhances its lipophilicity and may influence its biological interactions.

Chemical Structure

ComponentDescription
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 4-chlorophenyl, 3,4-dimethylphenyl
Functional Group Cyclopentanecarboxamide

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including leukemia and solid tumors.
  • Results : It showed a broad spectrum of activity with selectivity ratios ranging from 0.7 to 39 at the GI50 level. Notably, it exhibited high selectivity towards leukemia cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways (e.g., caspase-3), leading to increased levels of pro-apoptotic proteins such as Bax and P53 while suppressing anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on Leukemia Cells
    • Objective : To assess the cytotoxicity and mechanism of action in HL60 leukemia cells.
    • Findings : Treatment resulted in a necrosis increase from 1.13% to 3.41%, indicating significant cell death .
  • Comparative Analysis with Known Drugs
    • The compound was compared to Duvelisib, a known PI3K inhibitor, showing comparable efficacy (IC50 values of 0.0034 μM for the compound vs. 0.0025 μM for Duvelisib) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional differences between the target compound and analogues are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Noted Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-chlorophenyl, cyclopentanecarboxamide, 3,4-dimethylphenyl ~525 (estimated) Hypothesized kinase inhibition (unconfirmed)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl, chromen-2-yl, isopropylbenzamide 589.1 Anticancer (in vitro cytotoxicity)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-chlorophenyl, methylacetamide ~348 Unspecified enzyme modulation
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-fluorophenyl, hydroxy-oxo-dihydro ~440 Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations:

Substituent Impact :

  • The target compound’s cyclopentanecarboxamide may confer higher metabolic stability than the methylacetamide in or the chromenyl group in , which could increase oxidative susceptibility.
  • The 3,4-dimethylphenyl group likely improves target specificity compared to the 3-fluorophenyl in , as methyl groups reduce polarity and enhance hydrophobic interactions .

Synthetic Routes :

  • The target compound likely employs Suzuki-Miyaura coupling (evident in ) to attach aryl groups. Example 53 in uses a similar Pd-catalyzed cross-coupling for chromenyl incorporation.

Bioactivity Gaps: While reports cytotoxicity for its compound, the target’s bioactivity remains speculative.

Research Findings and Limitations

  • Structural Advantages : The cyclopentane ring and dimethylphenyl group position the target compound as a candidate for optimizing oral bioavailability and target engagement .
  • Contradictions: highlights bioactivity studies in plant-derived compounds but lacks direct relevance to synthetic pyrazolo-pyrimidines . Similarly, marine actinomycete-derived metabolites in differ in origin and scaffold.
  • Critical Data Gaps: No in vitro or in vivo data for the target compound is available in the provided evidence, necessitating further studies on ADME (Absorption, Distribution, Metabolism, Excretion) and target validation.

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